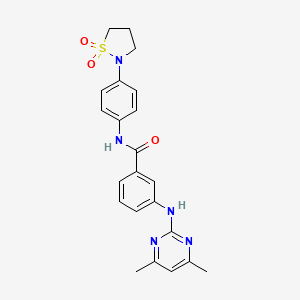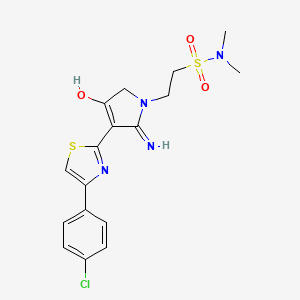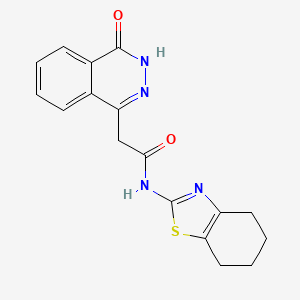
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a pyrimidine ring and an isothiazolidine moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving acetylacetone and guanidine under acidic conditions.
Amination: The 4,6-dimethylpyrimidine is then aminated using an appropriate amine source.
Benzamide Formation: The aminated pyrimidine is reacted with 4-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules due to its structural features. It could be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It might be investigated for its activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.
Mechanism of Action
The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of biological pathways. For example, it might inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-phenylbenzamide: Lacks the isothiazolidine moiety, which may affect its reactivity and biological activity.
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-aminobenzamide: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
The presence of both the pyrimidine and isothiazolidine moieties in 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide makes it unique. This combination allows for a wide range of chemical reactions and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H23N5O3S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H23N5O3S/c1-15-13-16(2)24-22(23-15)26-19-6-3-5-17(14-19)21(28)25-18-7-9-20(10-8-18)27-11-4-12-31(27,29)30/h3,5-10,13-14H,4,11-12H2,1-2H3,(H,25,28)(H,23,24,26) |
InChI Key |
GOBCDDGEGOQSIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10990309.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1'-ethyl-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B10990312.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B10990317.png)
![3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B10990321.png)
![N-(4-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10990327.png)
methanone](/img/structure/B10990329.png)
![(5-Bromothiophen-2-yl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B10990330.png)

![Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10990337.png)
![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B10990345.png)
![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxybenzyl)imidazolidine-2,4-dione](/img/structure/B10990352.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B10990360.png)
![[4-(2-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10990365.png)
